molecular formula C6H4ClNO2 B051624 6-Chloropicolinic acid CAS No. 4684-94-0

6-Chloropicolinic acid

Cat. No.: B051624
CAS No.: 4684-94-0
M. Wt: 157.55 g/mol
InChI Key: ZLKMOIHCHCMSFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is a crystalline solid with the molecular formula C6H4ClNO2 and a molecular weight of 157.55 g/mol . This compound is of significant interest due to its applications in various fields, including chemistry, biology, and industry.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

The biochemical properties of 6-Chloropicolinic acid are not fully understood. It is known that it can interact with various enzymes, proteins, and other biomolecules. For instance, it has been shown to be oxidized by the ammonia-oxidizing bacterium Nitrosomonas europaea . The product of this reaction is this compound .

Cellular Effects

It is known that it can inhibit nitrite production when added to stationary-phase and exponentially growing cells of Nitrosomonas europaea .

Molecular Mechanism

It is known that it can undergo oxidation reactions in the presence of certain bacteria, such as Nitrosomonas europaea . This suggests that it may interact with certain enzymes or other biomolecules to exert its effects.

Temporal Effects in Laboratory Settings

It is known that it can undergo rapid oxidation in the presence of Nitrosomonas europaea . This suggests that its effects may change over time, depending on the environmental conditions and the presence of other substances.

Metabolic Pathways

It is known that it can undergo oxidation reactions in the presence of certain bacteria, such as Nitrosomonas europaea . This suggests that it may be involved in certain metabolic pathways in these organisms.

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Chloropicolinic acid can be synthesized through the oxidation of nitrapyrin, a commercial nitrification inhibitor. The oxidation process is catalyzed by the ammonia-oxidizing bacterium Nitrosomonas europaea. The reaction requires the concomitant oxidation of ammonia, hydroxylamine, or hydrazine, with the highest turnover rate observed in the presence of 10 mM ammonia .

Industrial Production Methods: In an industrial setting, this compound can be prepared by charging a flask with this compound, ethanol, and toluene. Sulfuric acid is then added, and the mixture is warmed to reflux for three hours before being allowed to cool to ambient temperature .

Chemical Reactions Analysis

Types of Reactions: 6-Chloropicolinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Ammonia, hydroxylamine, or hydrazine are commonly used in the oxidation process.

    Reduction: Reducing agents such as lithium aluminum hydride can be employed.

    Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6-Chloropicolinic acid has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various chemicals and materials

Comparison with Similar Compounds

  • 6-Chloro-5-methylpyridine-2-carboxylic acid
  • 6-Chloro-3-methylpicolinic acid
  • 6-Chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid
  • 6-Chloro-5-cyanopicolinic acid

Uniqueness: 6-Chloropicolinic acid is unique due to its specific chlorination at the 6-position of the picolinic acid structure. This chlorination imparts distinct chemical properties and reactivity, making it valuable for various synthetic and industrial applications .

Properties

IUPAC Name

6-chloropyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO2/c7-5-3-1-2-4(8-5)6(9)10/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLKMOIHCHCMSFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO2
Record name 6-chloro-2-pyridinecarboxylic acid
Source Wikipedia
URL https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7040289
Record name 6-Chloro-2-picolinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7040289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>23.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24836933
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

4684-94-0
Record name 6-Chloropicolinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4684-94-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloropicolinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004684940
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-CHLOROPICOLINIC ACID
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51587
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Chloro-2-picolinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7040289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloropyridine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-CHLOROPICOLINIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WSZ6GQ419
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 3.8 g (0.03 mol) of 6-chloro-2-methylpyridine and 10.45 g of KMnO4 in 380 ml of water is heated to 90° C. for 6 hours. The product is cooled, the pH is adjusted to approximately 4, water is evaporated off and the residue is taken up with ethanol. It is filtered and the ethanol is evaporated to produce 1.1 g of the compound referred to above.
Quantity
3.8 g
Type
reactant
Reaction Step One
Name
Quantity
10.45 g
Type
reactant
Reaction Step One
Name
Quantity
380 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloropicolinic acid
Reactant of Route 2
6-Chloropicolinic acid
Reactant of Route 3
Reactant of Route 3
6-Chloropicolinic acid
Reactant of Route 4
Reactant of Route 4
6-Chloropicolinic acid
Reactant of Route 5
Reactant of Route 5
6-Chloropicolinic acid
Reactant of Route 6
6-Chloropicolinic acid
Customer
Q & A

Q1: How does 6-chloropicolinic acid affect nitrification?

A1: this compound is the primary metabolite of nitrapyrin, a nitrification inhibitor. While nitrapyrin itself directly targets ammonia-oxidizing bacteria like Nitrosomonas europaea, inhibiting their ability to convert ammonia to nitrite [, ], this compound also exhibits inhibitory effects on these bacteria []. This suggests that both the parent compound and its metabolite contribute to reducing nitrification in soil.

Q2: What is the molecular structure and formula of this compound?

A2: this compound is a pyridine derivative with a carboxylic acid group at the 2-position and a chlorine atom at the 6-position. Its molecular formula is C6H4ClNO2.

Q3: Are there any spectroscopic data available for this compound?

A3: Yes, research utilizing mass fragmentation and nuclear magnetic resonance (NMR) spectroscopy has been used to identify and characterize this compound and its related compounds [].

Q4: How stable is this compound in the environment?

A4: Research suggests that this compound can persist in soil, with studies focusing on measuring and predicting its disappearance rates []. Additionally, research has examined its hydrolysis and photolysis rates in dilute aqueous solutions []. These factors are crucial for understanding its long-term environmental impact.

Q5: Does this compound exhibit any catalytic properties?

A5: While not a catalyst itself, this compound is a product of a catalytic process. Research demonstrates that Nitrosomonas europaea can oxidize nitrapyrin to this compound []. This bacterial oxidation involves incorporating one oxygen atom from diatomic oxygen and another from water into the this compound molecule [].

Q6: How does the structure of this compound contribute to its activity compared to nitrapyrin?

A6: Studies comparing the phytotoxicity of nitrapyrin and this compound show differences in their effects on various plant species [, , ]. This suggests that the trichloromethyl group in nitrapyrin, which is absent in this compound, plays a role in its overall toxicity and interaction with plant systems.

Q7: What analytical methods are used to detect and quantify this compound?

A8: Several methods have been employed to analyze this compound, including gas chromatography-triple quadrupole mass spectrometry (GC-MS/MS) after derivatization with a sulfoacid []. This technique allows for the simultaneous determination of both nitrapyrin and its metabolite in various matrices, including crops []. Additionally, HPLC methods have been developed for residue analysis of nitrapyrin and this compound in crops [].

Q8: Has this compound been detected in the environment?

A9: Yes, a study in Iowa detected nitrapyrin, but not this compound, in streams, suggesting off-field transport following agricultural application []. This highlights the need for further research on the transport and fate of both nitrapyrin and its metabolites in the environment.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.